![molecular formula C23H15BrN4O2 B2808374 3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-50-0](/img/structure/B2808374.png)

3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

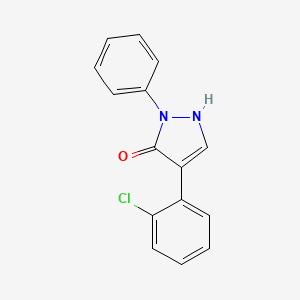

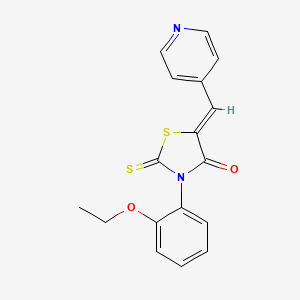

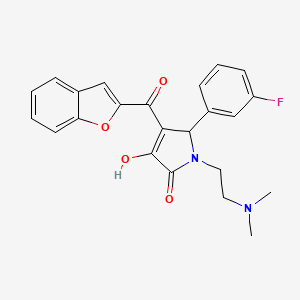

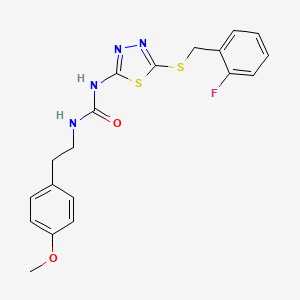

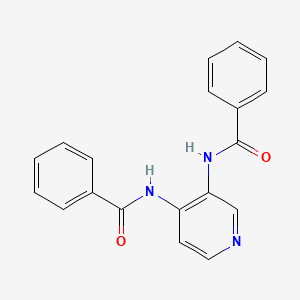

The compound “3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a nitrophenyl group, and a pyrazoloquinoline core . These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitutions, condensations, and cyclizations . The exact methods would depend on the starting materials and the specific substitutions on the pyrazoloquinoline core .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar quinoline ring system with the bromophenyl and nitrophenyl groups extending out from it .Chemical Reactions Analysis

This compound, like other similar compounds, could undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be replaced in a nucleophilic substitution reaction. The nitro group could be reduced to an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of pyrazolo[4,3-c]quinoline derivatives through various methods, emphasizing their structural uniqueness and potential for further chemical modifications. For instance, the synthesis of 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines showcases a novel method for constructing condensed pyrazole ring systems under mild conditions, offering insights into the versatility of these compounds for further chemical exploration (Qiao Ren, 2005). Another study highlighted the molecular and supramolecular structures of pyrazolo[3,4-b]quinoline derivatives, shedding light on their potential for forming stable crystalline structures with diverse biological activities (T. S. Kumara et al., 2016).

Optical and Electronic Properties

The optical and electronic properties of pyrazolo[4,3-c]quinoline derivatives have been investigated for their potential application in electroluminescent devices and organic optoelectronics. A study on optical absorption measurements and quantum-chemical simulations revealed the impact of molecular modifications on the absorption spectra, suggesting applications in light-emitting devices (E. Koścień et al., 2003).

Potential Biological Activities

While the requirement was to exclude drug use, dosage, and side effects, it's worth noting that the broader family of pyrazolo[4,3-c]quinoline derivatives has been studied for various biological activities. Research into the synthesis and evaluation of bioactive pyrazoles, including pyrazolo[3,4-b]quinoline derivatives, has pointed towards their antibacterial and antitumor properties, suggesting a potential area of application for the compound (W. Hamama et al., 2012).

Advanced Synthesis Techniques

Innovative synthesis techniques such as microwave-assisted protocols have been developed for pyrazolo[4,3-b]-quinolines, emphasizing the importance of green chemistry principles in the synthesis of these compounds. Such methods offer efficient, eco-friendly, and high-yield approaches to synthesizing these derivatives, potentially including the compound (Mandlenkosi Robert Khumalo et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN4O2/c1-14-5-10-21-19(11-14)23-20(13-25-21)22(15-6-8-16(24)9-7-15)26-27(23)17-3-2-4-18(12-17)28(29)30/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTABCZCUNUQEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2808292.png)

![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-methylimidazolidin-2-one](/img/structure/B2808305.png)

![3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2808307.png)

![2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2808308.png)

![2-Chloro-N-[3-(3,5-dimethoxyphenoxy)propyl]propanamide](/img/structure/B2808310.png)

![2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2808311.png)

![6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2808313.png)